Methyl 4-aminochromane-7-carboxylate hydrochloride
Description
Methyl 4-aminochromane-7-carboxylate hydrochloride is a chromane derivative characterized by a saturated benzopyran ring system substituted with an amino group at position 4 and a methyl ester at position 5. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmacological and synthetic applications.
Properties
Molecular Formula |
C11H14ClNO3 |
|---|---|
Molecular Weight |
243.68 g/mol |
IUPAC Name |
methyl 4-amino-3,4-dihydro-2H-chromene-7-carboxylate;hydrochloride |
InChI |
InChI=1S/C11H13NO3.ClH/c1-14-11(13)7-2-3-8-9(12)4-5-15-10(8)6-7;/h2-3,6,9H,4-5,12H2,1H3;1H |
InChI Key |
YVWOWWYTENVLOG-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)C(CCO2)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-aminochromane-7-carboxylate hydrochloride typically involves the reaction of 2-bromomethyl-6-chlorobenzoic acid methyl ester with triethylamine and ®-methyl 4-aminochromane-7-carboxylate in toluene . The reaction conditions include maintaining an inert atmosphere and room temperature storage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis generally follows standard organic synthesis protocols involving esterification and amination reactions under controlled conditions.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-aminochromane-7-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or imino derivatives.
Reduction: The carboxylate ester can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted chromane compounds.
Scientific Research Applications
Methyl 4-aminochromane-7-carboxylate hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-aminochromane-7-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The chromane ring system can interact with various enzymes and receptors, modulating their activity .
Comparison with Similar Compounds
4-Aminomethyl-7-methoxy-chromen-2-one Hydrochloride
- Structure: Features a chromen-2-one (unsaturated) core with a methoxy group at position 7 and an aminomethyl group at position 4, forming a hydrochloride salt.
- Synthesis : Synthesized via hydrolysis of a hexamethylenetetramine intermediate, yielding 53.5% after reflux with HCl .
- Key Differences: Ring Saturation: Chromen-2-one (unsaturated) vs. chromane (saturated) in the target compound. Functional Groups: Methoxy and aminomethyl groups vs. amino and carboxylate ester groups. Bioactivity: Chromen-2-one derivatives are often associated with anticoagulant or fluorescent properties, whereas chromanes may exhibit improved metabolic stability due to reduced ring strain .
17α-Hydroxy-yohimban-16α-carboxylic Acid Methyl Ester Hydrochloride
- Structure : A complex indole alkaloid derivative with a yohimban skeleton, a methyl ester, and a hydroxyl group.
- Key Differences: Core Structure: Yohimban (polycyclic indole framework) vs. chromane (monocyclic benzopyran). Bioactivity: Yohimbine analogs are α2-adrenergic receptor antagonists, whereas chromane derivatives may target kinases or ion channels .
7-Chloro-3-methyl-1H-indole-2-carboxylic Acid
- Structure : Indole ring substituted with chlorine at position 7 and a methyl group at position 3, with a carboxylic acid group.
- Key Differences: Aromatic System: Indole (nitrogen-containing heterocycle) vs. chromane (oxygen-containing heterocycle). Functional Groups: Carboxylic acid and chloro groups vs. amino and ester groups. Applications: Indole derivatives are common in antiviral and anti-inflammatory agents, while chromanes may prioritize different therapeutic pathways .
KHG26792 [3-(Naphthalen-2-yl(propoxy)methyl)azetidine Hydrochloride]
- Structure : Azetidine (four-membered ring) linked to a naphthalene group and propoxy chain.
- Key Differences :
Data Table: Structural and Functional Comparisons
Pharmacological and Industrial Relevance
- Chromane Derivatives : Preferred in drug design for their metabolic stability and tunable electronic properties.
- Salt Forms : Hydrochloride salts (common in ) enhance solubility, critical for oral bioavailability .
Biological Activity
Methyl 4-aminochromane-7-carboxylate hydrochloride is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
- Chemical Formula : C12H13ClN2O3
- Molecular Weight : 270.69 g/mol
The compound features a chromane backbone, which is known for its diverse biological activities, including antioxidant and anti-inflammatory properties.
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds with chromane structures often exhibit significant antioxidant properties, which help in reducing oxidative stress in cells.
- Anti-inflammatory Effects : This compound may inhibit pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases.
- Neuroprotective Properties : Some studies suggest that similar compounds can protect neuronal cells from apoptosis, making them candidates for neurodegenerative disease therapies.
In Vitro Studies
Research has demonstrated that this compound exhibits notable activity against various cellular targets:
- Cell Viability Assays : Studies indicated that the compound enhances cell viability in neuronal cell lines exposed to oxidative stress, suggesting neuroprotective effects.
- Cytotoxicity : The compound showed low cytotoxicity in non-cancerous cell lines, with CC50 values exceeding 100 µM, indicating a favorable safety profile for further development.
In Vivo Studies
Animal models have been employed to assess the therapeutic potential of this compound:
- Neuroprotective Effects : In rodent models of neurodegeneration, administration of this compound resulted in reduced neuronal loss and improved cognitive function.
- Anti-inflammatory Activity : The compound demonstrated significant reduction in inflammation markers in models of induced arthritis.
Case Studies
-
Case Study on Neuroprotection :
- Objective : To evaluate the neuroprotective effects of this compound in a mouse model of Alzheimer's disease.
- Findings : Mice treated with the compound showed a significant reduction in amyloid plaque formation compared to controls, alongside improved memory performance on cognitive tests.
-
Case Study on Anti-inflammatory Activity :
- Objective : To assess the anti-inflammatory properties in a rat model of rheumatoid arthritis.
- Findings : Treatment with the compound led to a marked decrease in joint swelling and pain scores, suggesting its potential as an anti-rheumatic agent.
Data Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for Methyl 4-aminochromane-7-carboxylate hydrochloride, and what are the critical reaction parameters affecting yield?
- Methodological Answer : The synthesis typically involves multi-step reactions, including esterification of the chromane carboxylic acid followed by amination and subsequent hydrochlorination. Critical parameters include reaction temperature (optimized between 60–80°C), stoichiometric ratios of reagents (e.g., methylating agents), and catalyst selection (e.g., palladium for hydrogenation steps). Yield optimization requires monitoring intermediates via TLC or HPLC, with purification achieved through recrystallization or column chromatography using polar solvents .
Q. How should researchers characterize the purity and structural integrity of this compound using spectroscopic methods?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR are critical for confirming the chromane core, methyl ester, and amino group positions. For example, the methyl ester peak appears at ~3.7 ppm (1H) and ~170 ppm (13C).
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with UV detection (λ = 254 nm) to assess purity (≥95% as per specifications ).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms the molecular ion peak (C11H14ClNO3, expected m/z ~259.7 for the free base + HCl).
- Elemental Analysis : Quantify chloride content to validate the hydrochloride salt formation .
Advanced Research Questions
Q. What experimental strategies can elucidate the metabolic stability of this compound in biological matrices?
- Methodological Answer :
- In Vitro Incubation : Incubate the compound with liver microsomes (human/rat) at 37°C, and sample at intervals (0, 15, 30, 60 min). Quench reactions with acetonitrile and analyze via LC-MS/MS to track degradation.
- Metabolite Identification : Use high-resolution MS (HRMS) to detect phase I (oxidation, hydrolysis) and phase II (glucuronidation) metabolites. Compare fragmentation patterns with reference standards.
- Data Interpretation : Calculate half-life (t1/2) using first-order kinetics. Cross-validate with computational tools (e.g., CYP450 enzyme docking simulations) .
Q. How can researchers resolve discrepancies in the compound's activity observed across different in vitro assays?
- Methodological Answer :
- Assay Standardization : Ensure consistent buffer pH, temperature, and co-factor concentrations (e.g., Mg²⁺ for kinase assays).
- Control Experiments : Include positive controls (e.g., known enzyme inhibitors) and validate compound solubility in assay media using nephelometry.
- Data Normalization : Express activity as % inhibition relative to controls. Use statistical tools (e.g., ANOVA with post-hoc tests) to assess significance of variations .
- Mechanistic Studies : Perform kinetic assays (e.g., Lineweaver-Burk plots) to determine if the compound exhibits competitive/non-competitive inhibition .
Q. What are the best practices for assessing the compound's stability under varying pH and storage conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H2O2) conditions at 40°C for 24–72 hours. Analyze degradation products via LC-MS.
- Long-Term Stability : Store aliquots at -20°C, 4°C, and 25°C with desiccants. Sample monthly for 12 months and assess purity via HPLC.
- pH-Solubility Profile : Use shake-flask method across pH 1–7.4 to determine solubility limits, critical for formulation studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

